molecular formula C14H14N6O2 B3013654 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034508-82-0

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B3013654
CAS No.: 2034508-82-0
M. Wt: 298.306
InChI Key: ZCERUSFOPIZOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,3-triazole ring via an ethyl spacer, with a 3-methyl-1,2,4-oxadiazole substituent at the 4-position of the triazole. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., triazole-linked benzamides in ) suggest applications in drug discovery, particularly in oncology or antiviral therapies .

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-16-14(22-18-10)12-9-20(19-17-12)8-7-15-13(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCERUSFOPIZOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex compound characterized by its unique molecular structure comprising multiple nitrogen-rich heterocycles. This configuration is associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound integrates the following structural features:

  • Oxadiazole and Triazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Benzamide Framework : This structure contributes to the compound's stability and potential interaction with biological targets.

The IUPAC name for this compound is N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide. Its molecular formula is C15H14N8O2C_{15}H_{14}N_8O_2, with a molecular weight of approximately 386.8 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole groups. For instance:

  • In vitro Studies : Various derivatives of oxadiazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol-1-yl)ethyl)benzamideStaphylococcus aureus, E. coli12.5–25 μg/mL
8m (related compound)Bacillus subtilisSignificant activity observed

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For example:

  • Mechanism of Action : The interaction of these compounds with specific cellular targets can induce apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines .

Other Biological Activities

The oxadiazole derivatives have also been investigated for their potential as:

  • Antioxidants : Compounds with oxadiazole groups are reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Triazole Derivatives : A study found that triazole-based compounds significantly inhibited the growth of Staphylococcus aureus, with MIC values comparable to standard antibiotics like nitrofurantoin .
  • Oxadiazole Compounds : Research on 1,3,4-oxadiazoles has shown their effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on structural features, synthetic methodologies, and functional implications.

Structural Comparison
Compound Name Structural Features Key Differences
Target Compound : N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Benzamide + ethyl-linked triazole + 3-methyl-1,2,4-oxadiazole Reference compound
Compound 45 (): N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide + thioether-linked oxadiazole + dichloropyridine Replaces triazole with thioether; dichloropyridine enhances lipophilicity
Compound 8a (): N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Benzamide + thiadiazole + acetylpyridine Thiadiazole core (vs. triazole); acetylpyridine introduces ketone functionality
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + hydroxydimethylethyl group Lacks heterocyclic motifs; N,O-bidentate group for metal coordination

Key Observations :

  • The target compound’s triazole-oxadiazole combination contrasts with thiadiazole (8a) or thioether (Compound 45) cores, altering electronic properties and hydrogen-bonding capacity.
  • Dichloropyridine in Compound 45 may improve membrane permeability but reduce solubility compared to the target’s triazole .

Key Observations :

  • The target compound’s synthesis likely employs CuAAC (as in ), a high-efficiency method for triazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.